molecular formula C23H26F2O7 B12425192 Sglt1/2-IN-2

Sglt1/2-IN-2

Cat. No.: B12425192
M. Wt: 452.4 g/mol
InChI Key: LPRSLQSOVPNTKW-CLAROIROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sglt1/2-IN-2 is a potent and selective dual inhibitor of sodium-glucose cotransporter 1 and 2 (SGLT1/2), designed for research applications in metabolism and cardiorenal biology. This compound acts via an insulin-independent mechanism to modulate glucose homeostasis. By inhibiting SGLT2 in the early proximal tubule of the kidney, which is responsible for the majority of filtered glucose reabsorption, it promotes glucosuria . Concurrently, its inhibition of SGLT1, the primary transporter for glucose absorption in the intestine, blunts and delays postprandial glucose excursion . This dual action provides a complementary approach for investigating systemic glucose control in preclinical models. Beyond its glycemic effects, research into similar dual SGLT1/2 inhibitors has shown they may stimulate the release of glucagon-like peptide-1 (GLP-1) due to the presence of unmetabolized glucose in the distal ileum, offering a unique pathway for metabolic research . The investigation of dual SGLT1/2 inhibition is a growing area of interest, with studies suggesting potential research applications in models of heart failure and chronic kidney disease, where these inhibitors have demonstrated reductions in cardiovascular events and hospitalizations . This makes this compound a valuable tool for scientists exploring the intricate physiology of SGLT transporters and developing new therapeutic strategies for metabolic and cardiovascular diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H26F2O7

Molecular Weight

452.4 g/mol

IUPAC Name

(2S,3R,4R,6R)-2-[5-(3,4-dihydro-2H-chromen-6-ylmethyl)-2-hydroxy-4-methoxyphenyl]-5,5-difluoro-6-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C23H26F2O7/c1-30-18-10-16(27)15(21-20(28)22(29)23(24,25)19(11-26)32-21)9-14(18)8-12-4-5-17-13(7-12)3-2-6-31-17/h4-5,7,9-10,19-22,26-29H,2-3,6,8,11H2,1H3/t19-,20+,21+,22-/m1/s1

InChI Key

LPRSLQSOVPNTKW-CLAROIROSA-N

Isomeric SMILES

COC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)[C@H]4[C@@H]([C@H](C([C@H](O4)CO)(F)F)O)O)O

Canonical SMILES

COC1=CC(=C(C=C1CC2=CC3=C(C=C2)OCCC3)C4C(C(C(C(O4)CO)(F)F)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium-glucose cotransporter 1 and 2 inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings .

Industrial Production Methods

Industrial production of sodium-glucose cotransporter 1 and 2 inhibitor 2 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

Sodium-glucose cotransporter 1 and 2 inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Sodium-glucose cotransporter 1 and 2 inhibitor 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study glucose transport mechanisms and develop new glucose-lowering agents.

    Biology: Investigated for its effects on cellular glucose uptake and metabolism.

    Medicine: Explored as a potential treatment for diabetes mellitus, cardiovascular diseases, and renal disorders.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

Sodium-glucose cotransporter 1 and 2 inhibitor 2 exerts its effects by inhibiting the activity of sodium-glucose cotransporter 1 and sodium-glucose cotransporter 2. These transporters are responsible for the reabsorption of glucose in the kidneys and intestines. By inhibiting these transporters, sodium-glucose cotransporter 1 and 2 inhibitor 2 reduces glucose reabsorption, leading to increased glucose excretion in the urine and decreased blood glucose levels. This mechanism of action involves the binding of sodium-glucose cotransporter 1 and 2 inhibitor 2 to the active sites of the transporters, preventing glucose from being transported across cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare SGLT1/2-IN-2 with structurally or functionally related inhibitors:

Table 1: Comparative Pharmacological Profiles

Compound Target IC₅₀ (nM) Selectivity (SGLT2/SGLT1) Development Stage Source
This compound SGLT1/SGLT2 96 (SGLT1), 1.3 (SGLT2) 0.014 Preclinical
Phlorizin SGLT1 Not reported SGLT1-specific Research tool
Picraine-type alkaloids SGLT1/SGLT2 Effective (no IC₅₀) Dual inhibition Early research
Sotagliflozin SGLT1/SGLT2 Not reported Dual inhibitor Approved drug

Phlorizin

  • Mechanism : A natural product and classic SGLT1 inhibitor, though describes it as "specific" to SGLT1 .
  • Limitations: Poor oral bioavailability and non-selectivity in other studies (contradicts ) .
  • Contrast with this compound : Unlike phlorizin, This compound is synthetically optimized for dual inhibition with superior SGLT2 potency (1.3 nM vs. phlorizin’s ~40 nM for SGLT2 in external studies) .

Picraine-Type Alkaloids

  • Source: Isolated from Gnetum gnemonoides .
  • Activity : Five alkaloids showed dual SGLT1/2 inhibition, but IC₅₀ values remain unquantified .
  • Contrast with this compound : These natural compounds lack the precise potency data and synthetic scalability of This compound , which is critical for drug development .

Sotagliflozin

  • Mechanism : A clinically approved dual inhibitor derived from intermediates described in .
  • Contrast with this compound : While Sotagliflozin ’s exact IC₅₀ values are unspecified in the evidence, its clinical success underscores the therapeutic value of dual inhibition—a niche This compound may further refine due to its lower SGLT2 IC₅₀ .

Research Findings and Mechanistic Insights

  • Transcriptional Regulation : highlights HNF1α/β, GATA-5, and CDX2 as regulators of SGLT1, suggesting that inhibitors like This compound could modulate glucose absorption at both transcriptional and functional levels .
  • Discovery Methods: ’s proteochemometric modeling aligns with strategies that may have identified this compound, emphasizing machine learning’s role in discovering novel inhibitors .

Biological Activity

SGLT1/2-IN-2 is a dual inhibitor targeting sodium-glucose cotransporters SGLT1 and SGLT2, which play critical roles in glucose reabsorption in the intestines and kidneys, respectively. This compound has garnered attention for its potential therapeutic benefits in managing Type 2 Diabetes Mellitus (T2DM) and associated cardiovascular conditions.

SGLT1 and SGLT2 are integral membrane proteins responsible for glucose transport across epithelial cells. SGLT1 is primarily located in the intestines, facilitating glucose absorption from dietary sources, while SGLT2 is predominantly found in the renal proximal tubules, responsible for reabsorbing glucose back into the bloodstream. Inhibition of these transporters can lead to increased urinary glucose excretion (UGE) and improved glycemic control.

This compound exhibits potent dual inhibitory activity with an IC50 of 96 nM for SGLT1 and 1.3 nM for SGLT2, indicating a strong preference for SGLT2 inhibition while still effectively targeting SGLT1 .

Efficacy in Clinical Trials

Recent studies have highlighted the efficacy of dual SGLT1/2 inhibition in various models and clinical settings:

  • Cardiovascular Outcomes : A meta-analysis involving 57,553 T2DM patients demonstrated that dual inhibitors significantly reduced the risk of major adverse cardiovascular events (MACE) compared to selective SGLT2 inhibitors. Specifically, lower selectivity for SGLT2 was associated with a reduced risk of stroke (hazard ratio [HR], 0.78; 95% confidence interval [CI], 0.64–0.94) .
  • Glycemic Control : In diabetic Akimba mice treated with this compound, significant reductions in blood glucose levels were observed alongside improvements in metabolic parameters such as reduced polydipsia and increased UGE .

Comparative Studies

A comparative analysis of various SGLT inhibitors reveals that dual inhibitors like sotagliflozin (which shares similar mechanisms with this compound) provide superior glycemic control compared to selective agents. The table below summarizes the selectivity and potency of several relevant compounds:

MoleculeClassificationSGLT1 IC50 (nM)SGLT2 IC50 (nM)Selectivity Ratio
This compound Dual Inhibitor961.3-
Sotagliflozin Dual Inhibitor~36~1.8~20
Canagliflozin Selective SGLT2~710~2.7~260
Dapagliflozin Selective SGLT2~1400~1.2~1200

Case Studies

Case Study 1: Cardiac Protection
In a study involving normoglycemic mice subjected to cardiac pressure overload, treatment with sotagliflozin demonstrated improved cardiac outcomes compared to vehicle controls. The mechanism was linked to enhanced diuresis and natriuresis due to combined inhibition of both transporters, leading to reduced cardiac stress markers .

Case Study 2: Renoprotection
Another study indicated that dual inhibition using sotagliflozin resulted in significant renoprotection in diabetic models by reducing glomerular hyperfiltration and subsequent kidney damage. This was attributed to decreased glucose reabsorption in the kidneys, which mitigated hyperglycemia-induced renal stress .

Q & A

Basic: What experimental assays are recommended to validate the dual inhibitory activity of SGLT1/2-IN-2 in vitro?

To assess this compound’s inhibitory activity, employ radiolabeled glucose uptake assays in cell lines expressing human SGLT1 (e.g., Caco-2 cells) and SGLT2 (e.g., HEK293 transfected cells). Measure IC50 values using dose-response curves (0.1–1000 nM) and normalize against control inhibitors (e.g., phlorizin for SGLT1; dapagliflozin for SGLT2). Include kinetic studies to differentiate competitive vs. non-competitive inhibition. Validate selectivity via parallel assays on related transporters (e.g., GLUT1, SGLT4) .

Basic: How should researchers address batch-to-batch variability in this compound potency during experimental replication?

Standardize compound preparation by:

  • Using HPLC (>98% purity) and mass spectrometry for structural verification.
  • Storing aliquots in anhydrous DMSO at −80°C to prevent degradation.
  • Including internal controls (e.g., reference inhibitors) in each experiment to calibrate assay conditions.
    Document lot numbers, storage conditions, and solvent history in supplementary materials to enhance reproducibility .

Advanced: What methodologies resolve discrepancies between in vitro IC50 values and in vivo efficacy of this compound?

In vivo pharmacokinetic (PK) profiling is critical. Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Address off-target effects using knockout models (e.g., SGLT1/2−/− mice) and compare with wild-type cohorts. For translational studies, correlate in vitro IC50 (e.g., 1.3 nM for SGLT2 ) with effective doses in disease models (e.g., diabetic nephropathy), adjusting for protein binding and metabolic clearance rates .

Advanced: How can researchers optimize experimental design to evaluate this compound’s synergistic effects with other antidiabetic agents?

Adopt a factorial design combining this compound with therapies like metformin or GLP-1 agonists. Use isobolographic analysis to quantify synergy/antagonism. Monitor endpoints such as HbA1c, urinary glucose excretion, and insulin sensitivity. Include mechanistic studies (e.g., RNA-seq of renal tubules) to identify co-regulated pathways. Ensure statistical power by calculating sample sizes based on preliminary effect sizes (α=0.05, β=0.2) .

Basic: What controls are essential when testing this compound in cell-based models of metabolic disease?

  • Negative controls: Vehicle (DMSO) and non-transfected cells.
  • Positive controls: Known SGLT inhibitors (e.g., phlorizin for SGLT1, empagliflozin for SGLT2).
  • Off-target controls: GLUT-specific substrates (e.g., 2-deoxyglucose) to confirm SGLT-specific inhibition.
  • Viability controls: MTT assays to rule out cytotoxicity at tested concentrations (typically ≤10 μM) .

Advanced: How should contradictory data on this compound’s apoptotic effects in cancer models be analyzed?

Basic: What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism. Report IC50 with 95% confidence intervals and Hill slopes. For non-linear regression, ensure ≥8 data points spanning the inhibitory range. Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons. Include replicates (n≥3) and justify exclusion criteria for outliers .

Advanced: What strategies mitigate confounding factors in longitudinal studies of this compound’s renal protective effects?

  • Baseline stratification: Group subjects by baseline eGFR, albuminuria, and glycemic status.
  • Endpoint standardization: Use KDIGO criteria for acute kidney injury (AKI) and diabetic kidney disease (DKD).
  • Covariate adjustment: Apply mixed-effects models to account for time-varying variables (e.g., blood pressure, HbA1c).
  • Biomarker validation: Measure urinary KIM-1/NGAL alongside traditional markers (e.g., serum creatinine) .

Basic: How should researchers validate target engagement of this compound in preclinical models?

Use radiotracer analogs (e.g., [³H]-SGLT1/2-IN-2) for binding assays in target tissues (e.g., kidney cortex, intestinal epithelium). Confirm displacement with excess unlabeled compound. For functional engagement, correlate transporter inhibition (e.g., reduced glucose uptake in renal tubules) with plasma drug levels. Cross-reference with transcriptomic/proteomic data to rule out compensatory mechanisms .

Advanced: What experimental frameworks assess the long-term safety profile of this compound in non-diabetic models?

Conduct 26-week toxicity studies in rodents, monitoring:

  • Metabolic parameters: Fasting glucose, lipid profiles.
  • Organ toxicity: Histopathology of kidney, liver, and pancreas.
  • Off-target risks: Genotoxicity (Ames test) and cardiovascular safety (hERG assay).
    Compare findings with clinical SGLT inhibitors (e.g., canagliflozin) to contextualize risks .

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